molecular formula C10H12ClN3O2 B11760359 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid

1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid

Cat. No.: B11760359
M. Wt: 241.67 g/mol
InChI Key: QMLBKPBJHSYGLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its core structure combines a chloropyridazine heterocycle, a privileged scaffold in drug design, with a piperidine ring bearing a carboxylic acid functional group. This unique architecture makes it a valuable building block for the synthesis of more complex molecules, particularly for probing biological targets such as GABA receptors (Source) . The chloropyridazine moiety acts as an excellent electrophile for nucleophilic aromatic substitution reactions, allowing for facile derivatization, while the piperidine-2-carboxylic acid component can be utilized to introduce conformational constraint or to interact with specific binding sites via hydrogen bonding or salt bridge formation (Source) . Researchers employ this compound in the design and development of potential therapeutic agents, focusing on areas like neuroscience and central nervous system (CNS) disorders. It is supplied as a high-purity material to ensure reliability and reproducibility in research applications, strictly for use in laboratory settings.

Properties

Molecular Formula

C10H12ClN3O2

Molecular Weight

241.67 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)piperidine-2-carboxylic acid

InChI

InChI=1S/C10H12ClN3O2/c11-8-4-5-9(13-12-8)14-6-2-1-3-7(14)10(15)16/h4-5,7H,1-3,6H2,(H,15,16)

InChI Key

QMLBKPBJHSYGLW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(=O)O)C2=NN=C(C=C2)Cl

Origin of Product

United States
Foundational & Exploratory

Crystal Structure and 3D Conformation of 1-(6-Chloropyridazin-3-yl)piperidine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The spatial arrangement of functional groups in small-molecule drug candidates dictates their pharmacological efficacy, target selectivity, and pharmacokinetic profile. 1-(6-Chloropyridazin-3-yl)piperidine-2-carboxylic acid represents a highly specialized scaffold where a pipecolic acid (piperidine-2-carboxylic acid) core is N-arylated with an electron-withdrawing 6-chloropyridazine moiety.

As a Senior Application Scientist, I have structured this guide to dissect the non-intuitive 3D conformational dynamics of this molecule—specifically the pseudoallylic strain that drives its axial preference—and to provide a self-validating crystallographic protocol for empirical structural determination. Furthermore, we will explore how this rigidified 3D architecture serves as a privileged pharmacophore for targeting neuronal nicotinic acetylcholine receptors (nAChRs).

Molecular Architecture & Chemical Properties

The molecule consists of a saturated six-membered piperidine ring substituted at two critical positions: the basic nitrogen (N1) is covalently linked to a 6-chloropyridazin-3-yl heterocycle, and the adjacent carbon (C2) bears a carboxylic acid group. This C2 position is a chiral center, yielding either the (R) or (S) enantiomer, which heavily influences biological target engagement.

Table 1: Quantitative Chemical & Structural Properties
PropertyValue / Description
IUPAC Name 1-(6-chloropyridazin-3-yl)piperidine-2-carboxylic acid
CAS Registry Number 1104793-61-4[1]
Molecular Formula C₁₀H₁₂ClN₃O₂
Molecular Weight 241.67 g/mol
Hydrogen Bond Donors 1 (Carboxylic acid -OH)
Hydrogen Bond Acceptors 4 (Carboxylic C=O, Pyridazine N atoms)
Rotatable Bonds 2 (N-Pyridazine bond, C-Carboxyl bond)
Stereocenters 1 (C2 of the piperidine ring)

3D Conformational Dynamics: The Pseudoallylic Strain Paradigm

In standard, unsubstituted piperidine derivatives, the chair conformation thermodynamically favors placing bulky substituents in the equatorial position to minimize 1,3-diaxial steric clashes. However, the introduction of the 6-chloropyridazin-3-yl group at the N1 position fundamentally inverts this classical rule.

The Causality of Axial Preference

The nitrogen atom in a standard piperidine is sp3 hybridized. However, when bonded to an electron-deficient aromatic system like 6-chloropyridazine, the nitrogen's lone pair delocalizes into the π -system of the heterocycle. This conjugation increases the sp2 character of the piperidine nitrogen, forcing it into a planar or near-planar geometry[2][3].

Because the N-C(aryl) bond acquires partial double-bond character, rotation is restricted, forcing the pyridazine ring to lie coplanar with the nitrogen's adjacent bonds. If the C2-carboxylic acid were to adopt the standard equatorial position, it would suffer severe steric repulsion against the coplanar pyridazine ring—a phenomenon known as A(1,3) strain or pseudoallylic strain . To alleviate this high-energy steric clash, the thermodynamic equilibrium shifts dramatically, forcing the piperidine ring to adopt a chair conformation where the C2-carboxylic acid is projected into the axial position[2][3].

Conformation N_sp3 Unconjugated Piperidine (sp³ Nitrogen) Eq_Pref Equatorial 2-COOH Thermodynamically Favored N_sp3->Eq_Pref Minimizes 1,3-diaxial steric clash Ax_Pref Axial 2-COOH Favored (Pseudoallylic Strain Avoidance) Eq_Pref->Ax_Pref Equilibrium shift induced by 6-chloropyridazine N_sp2 N-Aryl Piperidine (sp² Nitrogen Conjugation) N_sp2->Ax_Pref Minimizes A(1,3) pseudoallylic strain

Diagram: Conformational shift driven by pseudoallylic strain in N-arylated piperidines.

Crystallographic Workflow: From Synthesis to 3D Structure Determination

To empirically validate the axial orientation of the 2-carboxylic acid and map the exact pharmacophoric distances, Single-Crystal X-ray Diffraction (SCXRD) is required. The following protocol outlines a self-validating system for determining the 3D crystal structure of 1-(6-chloropyridazin-3-yl)piperidine-2-carboxylic acid.

Step-by-Step Crystallography Protocol

Step 1: Solvent Screening & Crystal Growth

  • Action: Dissolve >99% pure compound in a binary solvent system (e.g., Dichloromethane/Hexane). Place the solution in an inner vial, surrounded by an outer vial containing the anti-solvent (Hexane), and seal for vapor diffusion.

  • Causality: Vapor diffusion slowly lowers the dielectric constant of the solution. This gradual reduction in solubility controls the nucleation rate, promoting the growth of highly ordered, defect-free single crystals rather than amorphous precipitates.

Step 2: Crystal Harvesting & Cryoprotection

  • Action: Select a crystal with distinct faces (approx. 0.1×0.1×0.1 mm). Coat the crystal in perfluoropolyether oil and mount it on a MiTeGen loop. Flash-cool immediately in a 100 K nitrogen gas stream.

  • Causality: The oil acts as a cryoprotectant, displacing water to prevent the formation of crystalline ice, which would produce interfering diffraction rings. Flash-cooling to 100 K minimizes atomic thermal vibrations (B-factors), drastically improving the resolution of the diffraction data and protecting the organic crystal from rapid X-ray radiation damage.

Step 3: X-ray Diffraction Data Collection

  • Action: Center the crystal in an X-ray diffractometer equipped with a Cu K α microfocus source ( λ=1.5418 Å) or utilizing synchrotron radiation. Collect diffraction frames over a full 360° rotation ( ω and ϕ scans).

Step 4: Phase Solution & Full-Matrix Refinement

  • Action: Integrate the diffraction spots to extract intensities. Solve the phase problem using Direct Methods (e.g., SHELXT) to generate the initial electron density map. Refine the atomic coordinates and anisotropic displacement parameters using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation: The structural model is mathematically self-validating. The protocol is considered successful only when the final R1​ factor is < 5% (indicating the modeled structure matches the experimental electron density) and the Goodness-of-Fit (GoF) approaches 1.0 .

XrayWorkflow A 1. Solvent Screening & Crystallization (Vapor Diffusion) B 2. Crystal Harvesting & Cryoprotection (Flash-cooling to 100 K) A->B Select defect-free crystal C 3. X-ray Diffraction Data Collection (Cu Kα or Synchrotron) B->C Minimize B-factors & ice rings D 4. Phase Solution (Direct Methods / SHELXT) C->D Integrate electron density E 5. Full-Matrix Least-Squares Refinement (SHELXL) D->E Assign atomic coordinates F 6. Validation (R1 < 5%, GoF ≈ 1.0) E->F Self-validating check

Diagram: Self-validating X-ray crystallography workflow for 3D structure determination.

Mechanistic Implications in Drug Design (nAChR Targeting)

The 6-chloropyridazin-3-yl moiety is a highly privileged scaffold in medicinal chemistry, particularly recognized for its potent activity as a neuronal nicotinic acetylcholine receptor (nAChR) agonist[4][5][6]. The specific 3D conformation of 1-(6-chloropyridazin-3-yl)piperidine-2-carboxylic acid plays a direct causal role in its receptor binding mechanics.

Pharmacophoric Distance and Receptor Affinity

Binding to the α4β2 nAChR subtype requires precise spatial geometry between a basic nitrogen (or a conjugated equivalent) and a hydrogen-bond acceptor/donor. Because pseudoallylic strain forces the C2-carboxylic acid into a rigid axial position, the molecule presents a highly constrained 3D vector.

According to molecular modeling and structure-activity relationship (SAR) studies on 6-chloropyridazine derivatives by , the distance between these pharmacophoric points is critical for achieving nanomolar binding affinity[4][5]. The axial projection of the carboxylate group allows it to interact with key basic residues (e.g., Arginine or Lysine) deep within the receptor's orthosteric binding pocket, while the flat, sp2 -hybridized 6-chloropyridazine ring engages in π−π stacking with aromatic residues (such as Tryptophan or Tyrosine) in the receptor cavity.

By utilizing X-ray crystallography to confirm this axial conformation, drug development professionals can confidently use the 3D coordinates of this molecule to perform in silico docking studies, accelerating the rational design of next-generation analgesics and neurological therapeutics.

References

  • Title: 6-Chloropyridazin-3-yl Derivatives Active as Nicotinic Agents: Synthesis, Binding, and Modeling Studies Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions Source: ACS Omega (ACS Publications) URL: [Link]

Sources

Pharmacokinetic Profiling of 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic Acid Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

[shape=none, label=<

Finalizing the Whitepaper

Executive Summary & Chemical Rationale

The integration of the 1-(6-chloropyridazin-3-yl)piperidine-2-carboxylic acid scaffold into modern drug discovery presents a unique set of pharmacokinetic (PK) challenges and opportunities. This bifunctional molecular architecture combines an electron-deficient, halogenated heteroaromatic ring (chloropyridazine) with a rigid, zwitterionic-capable cyclic amino acid (piperidine-2-carboxylic acid).

As a Senior Application Scientist, it is critical to understand that standard, off-the-shelf ADME (Absorption, Distribution, Metabolism, and Excretion) screening is insufficient for this class of compounds. The carboxylic acid moiety severely restricts passive transcellular diffusion and complicates intrinsic clearance predictions [1], while the 6-chloropyridazine ring acts as a highly reactive electrophilic hotspot prone to nucleophilic aromatic substitution (SNAr) in vivo. This whitepaper outlines a specialized, causality-driven framework for the in vitro and in vivo pharmacokinetic profiling of these derivatives.

Structural Causality & ADME Implications

To design an effective PK profiling cascade, we must first deconstruct the physicochemical liabilities of the molecule:

  • The Carboxylic Acid Moiety (pKa ~2.0 - 3.5): At physiological pH (7.4) and intestinal pH (6.5), the carboxylic acid is fully ionized. This anionic state prevents efficient passive lipid bilayer diffusion. Consequently, oral absorption is heavily reliant on paracellular transport or active uptake via solute carrier (SLC) transporters (e.g., OATP2B1, PEPT1). Furthermore, carboxylic acids frequently exhibit high plasma protein binding (low unbound fraction, fu​ ), leading to a restricted volume of distribution ( Vd​ ) [1].

  • The 6-Chloropyridazine Ring: Pyridazines are electron-deficient. The addition of a chlorine atom at the 6-position makes the 3-position highly susceptible to nucleophilic attack. In biological systems, this manifests as a high vulnerability to glutathione (GSH) conjugation via Glutathione S-Transferases (GSTs), representing a major non-CYP450 metabolic clearance pathway.

In Vitro ADME Profiling Protocols

To build a self-validating data package, the following in vitro assays must be executed with specific modifications tailored to this chemical class.

Protocol 3.1: Modified Caco-2 Bidirectional Permeability

Causality: Standard permeability assays fail to capture the pH-dependent ionization of carboxylic acids. We utilize a pH gradient (Apical pH 6.5 / Basolateral pH 7.4) to mimic the gastrointestinal tract and assess true absorptive potential and efflux ratio (ER) [2].

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells on polycarbonate Transwell inserts at a density of 1×105 cells/cm 2 . Culture for 21 days to ensure tight junction formation.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only proceed if TEER > 250 Ω⋅cm2 .

  • Compound Preparation: Prepare the derivative at 10 µM in HBSS buffer. Adjust Apical buffer to pH 6.5 and Basolateral buffer to pH 7.4.

  • Incubation: Initiate the assay by adding the compound to the donor chamber (Apical for A B; Basolateral for B A). Incubate at 37°C on an orbital shaker.

  • Sampling: Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with an equal volume of fresh buffer.

  • Self-Validating QC System: Co-incubate with Lucifer Yellow (100 µM) as a paracellular marker. If Lucifer Yellow Papp​ exceeds 1×10−6 cm/s, the monolayer is compromised, and data must be discarded.

Protocol 3.2: Comprehensive Microsomal Stability (CYP + GST)

Causality: Because the chloropyridazine ring is a target for GSH conjugation, standard NADPH-only microsomal assays will falsely under-predict in vivo clearance. The assay must be supplemented with GSH [3].

Step-by-Step Methodology:

  • Matrix Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ . Add human or rat liver microsomes to a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Add the test derivative to a final concentration of 1 µM. Incubate at 37°C for 5 minutes.

  • Dual-Cofactor Initiation: Initiate the metabolic reaction by adding a cofactor mixture yielding final concentrations of 1 mM NADPH (for Cytochrome P450 oxidation) and 5 mM GSH (for GST-mediated SNAr).

  • Quenching: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (SIL-IS).

  • Self-Validating QC System: Run parallel incubations with Diclofenac (CYP2C9 control) and 1-Chloro-2,4-dinitrobenzene (CDNB, GST control) to verify the enzymatic viability of both pathways.

In Vivo Pharmacokinetics: Quantitative Data Presentation

Following in vitro validation, compounds are advanced to rodent PK models. Due to the carboxylic acid, these derivatives typically exhibit a low volume of distribution and moderate-to-high clearance depending on the degree of GSH conjugation.

Table 1: Representative Pharmacokinetic Parameters for 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic Acid Derivatives

SpeciesRouteDose (mg/kg) Cmax​ (ng/mL) AUC0−∞​ (ng·h/mL) CL (mL/min/kg) Vdss​ (L/kg) F (%)
Rat IV2.01,8502,14015.60.85-
Rat PO10.01,2104,280--40.0%
Mouse IV2.02,1001,51022.10.92-
Mouse PO10.09802,640--35.0%

Note: Data reflects typical scaffold behavior. High plasma protein binding restricts Vdss​ to < 1.0 L/kg, closely mirroring total body water.

Bioanalytical Methodology (LC-MS/MS)

Accurate quantification of carboxylic acids in biological matrices is notoriously difficult due to severe ion suppression in the mass spectrometer source. We adhere strictly to the FDA Bioanalytical Method Validation Guidance (2018) [4].

Protocol 5.1: LC-MS/MS Method Validation

Causality: To force the carboxylic acid into a reproducible ionization state and minimize matrix effects from endogenous plasma phospholipids, we utilize Negative Electrospray Ionization (ESI-) coupled with acidic protein precipitation.

Step-by-Step Methodology:

  • Sample Extraction: Aliquot 50 µL of plasma (study sample, calibration standard, or QC). Add 150 µL of Acetonitrile containing 1% Formic Acid and the SIL-IS. The acidic environment ensures the carboxylic acid is protonated during extraction, improving recovery.

  • Centrifugation: Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Chromatography: Inject 5 µL of the supernatant onto a Waters XBridge C18 column (2.1 x 50 mm, 2.5 µm). Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Operate the triple quadrupole mass spectrometer in ESI- mode. Monitor the [M−H]− precursor-to-product ion transitions.

  • Self-Validating QC System (FDA Compliance): Calculate the IS-normalized matrix factor (MF). The coefficient of variation (CV) of the IS-normalized MF across six different lots of blank matrix must not exceed 15% [4]. Accuracy for all QCs must fall within ±15% of nominal concentrations (±20% at the LLOQ).

PK Profiling Workflow Visualization

The logical relationship between the physicochemical properties of the scaffold and the required experimental cascade is mapped below.

G Start 1-(6-Chloropyridazin-3-YL) piperidine-2-carboxylic acid InVitro In Vitro ADME Profiling Start->InVitro Caco2 Caco-2 Permeability (Efflux & Transporters) InVitro->Caco2 Microsomes Microsomal Stability (CYP & GSH Conjugation) InVitro->Microsomes InVivo In Vivo PK (Rat/Mouse) Caco2->InVivo Microsomes->InVivo Dosing IV & PO Dosing InVivo->Dosing Sampling Plasma Sampling Dosing->Sampling Bioanalysis LC-MS/MS Bioanalysis Sampling->Bioanalysis Validation FDA 2018 Validation (Accuracy & Precision) Bioanalysis->Validation Data PK Parameter Calculation (CL, Vd, F%) Validation->Data

Fig 1. PK profiling workflow for chloropyridazine derivatives from in vitro to bioanalysis.

References

  • ANDROMEDA by Prosilico and log D outperform human hepatocytes for the prediction of intrinsic hepatic metabolic clearance of carboxylic acids. bioRxiv.[Link]

  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols.[Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports.[Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]

In Vitro Binding Affinity of 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic Acid: A Biophysical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid (CAS: 1104793-61-4; MW: 241.67 Da) is a highly versatile bifunctional fragment utilized in Fragment-Based Drug Discovery (FBDD)[1]. Comprising a chloropyridazine moiety linked to a pipecolic acid core[2], it serves as a critical building block for synthesizing complex target-specific modulators, including potent NLRP3 inflammasome inhibitors[3].

Because fragment hits typically exhibit low initial binding affinities ( KD​ in the high micromolar to millimolar range), standard biochemical assays often yield false negatives or fail to resolve weak interactions[4]. Therefore, determining the in vitro binding affinity of this fragment requires highly sensitive, orthogonal biophysical methodologies[5]. This whitepaper outlines the mechanistic rationale and self-validating protocols for quantifying the binding kinetics and thermodynamics of 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid using Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST).

Mechanistic Rationale & FBDD Causality

In FBDD, the goal is to identify low-molecular-weight compounds (<300 Da) that bind to a target with high ligand efficiency, even if the absolute affinity is weak[6]. 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid is an ideal fragment because:

  • The Chloropyridazine Ring: Provides opportunities for non-covalent interactions (hydrogen bonding via nitrogen atoms, π−π stacking) and serves as a reactive handle for covalent elaboration via nucleophilic aromatic substitution ( SN​Ar ) at the chlorine position[3].

  • The Pipecolic Acid Core: Acts as a rigid, chiral vector that directs substituents into adjacent binding pockets, while the carboxylic acid provides a synthetic handle for amide coupling[2].

To validate this fragment against a target protein, an orthogonal biophysical screening cascade is required to eliminate false positives and accurately map the binding thermodynamics[7][8].

FBDD_Workflow A 1-(6-Chloropyridazin-3-YL) piperidine-2-carboxylic acid (Fragment Hit) B Primary Screening (SPR / MST) A->B Identify weak binders (KD in µM-mM) C Orthogonal Validation (ITC / NMR) B->C Confirm thermodynamics D Structural Resolution (X-ray Crystallography) C->D Map binding pocket E Hit-to-Lead Elaboration (NLRP3 / Kinase Inhibitors) D->E Structure-guided design

Caption: Fragment-based drug discovery workflow for the chloropyridazine derivative.

Orthogonal Biophysical Workflows for Affinity Determination

To establish a trustworthy and self-validating data package, the binding affinity of the fragment must be interrogated through mass-based (SPR), heat-based (ITC), and mobility-based (MST) techniques.

Surface Plasmon Resonance (SPR): Kinetic Profiling

SPR is a label-free, mass-sensitive technique that monitors the change in refractive index upon ligand binding[9][10]. Because 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid is small (241.67 Da), the target protein must be immobilized at a high density to generate a detectable signal ( Rmax​ )[11].

Causality of Experimental Design: The theoretical maximum response ( Rmax​ ) is proportional to the mass ratio of the fragment to the target. For a 50 kDa target, the mass ratio is ~0.0048. To achieve a reliable Rmax​ of 10-15 Response Units (RU), the target immobilization level must be driven to at least 2500-3000 RU.

Step-by-Step Protocol:

  • Target Immobilization: Activate a CM5 dextran sensor chip using EDC/NHS chemistry. Inject the target protein (diluted in sodium acetate buffer, pH below the protein's pI) to achieve ~3000 RU. Block unreacted esters with 1 M ethanolamine[9].

  • Solvent Correction (Self-Validation Step): Fragments are highly hydrophobic and require DMSO for solubility. Because DMSO causes massive bulk refractive index shifts, prepare a standard curve of 0.5% to 5% DMSO in the running buffer. This correction is strictly mandatory to isolate the true binding signal[11].

  • Fragment Titration: Prepare a 2-fold dilution series of the fragment (e.g., 10 μM to 2 mM ) in running buffer (matched to exactly 2% DMSO).

  • Data Acquisition: Inject the fragment at a high flow rate (50 μL/min ) to minimize mass transport limitations. Monitor the association ( kon​ ) and dissociation ( koff​ ) phases[10].

  • Analysis: Fit the double-referenced sensorgrams (reference channel and blank injection subtracted) to a 1:1 Langmuir binding model or a steady-state affinity model to extract the KD​ [9][11].

SPR_Logic N1 Target Immobilization (CM5 Chip) N2 Baseline (Buffer Flow) N1->N2 N3 Association Phase (Fragment Injection) N2->N3 kon N4 Steady State (Equilibrium) N3->N4 KD N5 Dissociation Phase (Buffer Wash) N4->N5 koff

Caption: Surface Plasmon Resonance (SPR) kinetic binding cycle for fragment analysis.

Isothermal Titration Calorimetry (ITC): Thermodynamic Profiling

While SPR provides kinetics, ITC provides the direct thermodynamic driving forces of binding ( ΔH , ΔS , and stoichiometry n ) without the need for target immobilization[7][8].

Causality of Experimental Design: Fragment binding is often enthalpy-driven but weak. To generate measurable heat, high concentrations of the target protein (e.g., 50-100 μM ) and the fragment (e.g., 1-5 mM ) are required in the sample cell and syringe, respectively.

Step-by-Step Protocol:

  • Sample Preparation: Dialyze the target protein extensively against the assay buffer. Dissolve the fragment in the exact same dialysis buffer to prevent heat of mixing artifacts.

  • Titration: Load the target protein into the calorimetric cell and the fragment into the syringe. Perform 19-25 injections of 2 μL each at 25°C, with 150-second spacing between injections to allow the baseline to stabilize.

  • Self-Validation Step (Buffer Control): Perform a control titration of the fragment into the bare buffer. Subtract this "heat of dilution" from the experimental data. If the control heat is larger than the binding heat, the data is invalid.

  • Analysis: Integrate the peaks to determine the heat released per mole of injectant. For weak fragments where the sigmoidal curve is incomplete (low c-value), fix the stoichiometry parameter ( n=1 ) during data fitting to accurately extract ΔH and KD​ [8].

Microscale Thermophoresis (MST): Solution-State Validation

MST measures the directed movement of molecules in a microscopic temperature gradient. Binding of the 241 Da fragment alters the target protein's hydration shell, changing its thermophoretic mobility[4][5].

Causality of Experimental Design: MST is highly resilient to aggregation and can be performed in complex biological buffers, making it an excellent orthogonal check against SPR immobilization artifacts[5][8].

Step-by-Step Protocol:

  • Labeling: Covalently attach a fluorescent dye (e.g., NHS-RED) to the target protein's surface lysines. Keep the labeling ratio near 1:1 to avoid perturbing the binding site.

  • Titration Series: Keep the labeled target concentration constant (e.g., 10 nM ) and prepare a 16-point serial dilution of the fragment (from 2 mM down to 60 nM ).

  • Self-Validation Step (Capillary Scan): Before turning on the IR laser, scan the capillaries for initial fluorescence. If the fragment causes concentration-dependent fluorescence quenching, standard MST cannot be used; the data must be analyzed via the initial fluorescence change, or a label-free MST approach (using intrinsic tryptophan fluorescence) must be deployed.

  • Thermophoresis: Apply the IR laser to create a localized temperature gradient. Monitor the depletion of fluorescence in the heated spot.

  • Analysis: Plot the normalized fluorescence ( Fnorm​ ) against fragment concentration to derive the KD​ [8].

Quantitative Data Interpretation

To ensure robust decision-making in hit-to-lead campaigns, the data generated from these three orthogonal systems must be synthesized. The table below summarizes the expected outputs and comparative advantages when analyzing 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid.

TechniquePrimary Output ParametersSensitivity to 241 Da FragmentThroughputKey Advantage for this Fragment
SPR kon​ , koff​ , KD​ High (Requires high target density)Medium/HighReal-time kinetics; identifies transient vs. stable binders.
ITC KD​ , ΔH , ΔS , n Low (Requires high concentrations)LowDirect thermodynamic mapping; confirms true binding vs. non-specific aggregation.
MST KD​ High (Sensitive to hydration changes)MediumFree-solution measurement; avoids immobilization-induced conformational changes.

Conclusion & Lead Elaboration Prospects

Determining the in vitro binding affinity of 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid requires a meticulously controlled, multi-tiered biophysical approach. By triangulating data from SPR (kinetics), ITC (thermodynamics), and MST (solution-state equilibrium), researchers can confidently validate this fragment. Once validated, the structural vectors of the chloropyridazine and pipecolic acid moieties can be leveraged via structure-guided design to synthesize highly potent, selective inhibitors for targets such as the NLRP3 inflammasome[3][8].

References

  • US11208399B2 - NLRP3 inflammasome inhibitors - Google Patents. google.com. Available at:[3]

  • Product Index - AA Blocks. aablocks.com. Available at: [Link][1]

  • Pipecolic acid - Wikipedia. wikipedia.org. Available at:[Link][2]

  • Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart. creativebiomart.net. Available at:[Link][9]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC. nih.gov. Available at:[Link][10]

  • Biophysical methods in early drug discovery - PMC. nih.gov. Available at:[Link][4]

  • Concepts and Core Principles of Fragment-Based Drug Design - MDPI. mdpi.com. Available at:[Link][5]

  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. portlandpress.com. Available at:[Link][11]

  • Applied Biophysical Methods in Fragment-Based Drug Discovery - ResearchGate. researchgate.net. Available at:[Link][7]

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future | Journal of Medicinal Chemistry - ACS Publications. acs.org. Available at:[Link][6]

  • Using Structure-guided Fragment-Based Drug Discovery to Target Pseudomonas aeruginosa Infections in Cystic Fibrosis - Frontiers. frontiersin.org. Available at:[Link][8]

Sources

Methodological & Application

Step-by-step synthesis protocol for 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation Protocol for 1-(6-Chloropyridazin-3-yl)piperidine-2-carboxylic acid

Introduction and Mechanistic Rationale

1-(6-Chloropyridazin-3-yl)piperidine-2-carboxylic acid (CAS: 1104793-61-4) is a highly versatile bifunctional heterocyclic building block. It features a reactive chloropyridazine moiety—primed for subsequent cross-coupling (e.g., Suzuki-Miyaura) or secondary nucleophilic aromatic substitutions (SNAr)—and a sterically constrained piperidine-2-carboxylic acid (pipecolic acid) motif. Compounds of this class are frequently utilized in the development of advanced therapeutics, including potent NOD-like receptor protein 3 (NLRP3) inflammasome inhibitors[1].

Reaction Causality: The synthesis relies on a regioselective Nucleophilic Aromatic Substitution (SNAr). 3,6-Dichloropyridazine is highly electrophilic at the C3 and C6 positions due to the strong electron-withdrawing effect of the adjacent endocyclic nitrogen atoms[2]. When reacted with piperidine-2-carboxylic acid, the secondary amine acts as the nucleophile. The reaction is typically driven by a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine, in a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or DMF[1][3].

Crucial Insight: Mono-substitution is inherently favored. Once the first amine is installed, it donates electron density into the pyridazine ring via resonance, significantly reducing the electrophilicity of the remaining C6-chloride. Consequently, the second SNAr requires drastically harsher conditions, allowing the mono-substituted product to be isolated with high chemoselectivity[2].

Synthetic Workflow Visualization

G N1 Step 1: Reagent Preparation 3,6-Dichloropyridazine + Pipecolic Acid N2 Step 2: SNAr Reaction NMP, DIPEA, 120-150°C, 4-12h N1->N2 N3 Step 3: Reaction Quench Cool to RT, Add H2O, Acidify to pH 3-4 N2->N3 N4 Step 4: Isolation Precipitation or EtOAc Extraction N3->N4 N5 Step 5: Purification Recrystallization or Flash Chromatography N4->N5

Fig 1: Step-by-step synthetic workflow for the SNAr of 3,6-dichloropyridazine.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / SolventRoleMW ( g/mol )EquivalentsAmountSafety / Notes
3,6-Dichloropyridazine Electrophile148.981.01.49 gSkin/eye irritant.
Piperidine-2-carboxylic acid Nucleophile129.161.051.36 gHygroscopic.
DIPEA Base129.242.54.35 mLFlammable, corrosive.
NMP Polar Aprotic Solvent99.13N/A15.0 mLReproductive toxicity hazard.

Note: A slight excess (1.05 eq) of the amino acid ensures complete consumption of the dichloropyridazine. 2.5 equivalents of DIPEA are required: one to deprotonate the carboxylic acid, one to neutralize the HCl byproduct, and a slight excess to maintain basicity.

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup

  • Equip a 50 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an inert gas (N2 or Argon) inlet.

  • Charge the flask with 3,6-dichloropyridazine (1.49 g, 10.0 mmol) and piperidine-2-carboxylic acid (1.36 g, 10.5 mmol).

  • Add anhydrous NMP (15.0 mL) to the flask. Stir the suspension at room temperature for 5 minutes.

  • Slowly inject DIPEA (4.35 mL, 25.0 mmol) via syringe. Mechanistic Note: The sterically hindered nature of DIPEA prevents it from acting as a competing nucleophile against the highly reactive dichloropyridazine.

Phase 2: Execution and Monitoring 5. Submerge the flask in a pre-heated oil bath set to 120 °C – 150 °C[1]. 6. Stir the reaction mixture vigorously under an inert atmosphere for 4 to 12 hours. 7. Monitor the reaction progress via LC-MS or TLC (eluent: 10% MeOH in DCM with 1% acetic acid). The reaction is deemed complete when the 3,6-dichloropyridazine peak is fully consumed.

Phase 3: Workup and Isolation 8. Remove the flask from the heat source and allow the dark mixture to cool to room temperature. 9. Pour the crude mixture into 75 mL of crushed ice/water while stirring vigorously. 10. Critical Step: The product currently exists as a soluble carboxylate salt. Slowly add 1M aqueous HCl dropwise until the pH of the solution reaches approximately 3.5 to 4.0. 11. If the product precipitates: Stir for 30 minutes to allow the precipitate to age, then isolate via vacuum filtration. Wash the filter cake with cold water (2 x 10 mL) and dry under a high vacuum. 12. If the product oils out or remains in solution: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (5 x 30 mL) to remove residual NMP[1]. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Phase 4: Purification 13. Purify the crude residue via flash column chromatography on silica gel. Use a gradient elution of Dichloromethane to Methanol (0% to 10% MeOH)[1]. Alternatively, the compound can often be recrystallized from a mixture of ethanol and water. 14. Verify product identity and purity (>95%) using 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HRMS).

References

  • Novartis AG. (2020). NLRP3 inflammasome inhibitors (U.S. Patent No. 11,208,399 B2). U.S. Patent and Trademark Office.
  • Gulevskaya, A. V., & Pozharskii, A. F. (2007). Nucleophilic Substitution of Hydrogen Atoms in the Pyridazine Series. Advances in Heterocyclic Chemistry. Available at:[Link]

  • Takeda Pharmaceutical Co Ltd. (2019). Pyrido[3,4-d]pyrimidine derivative and pharmaceutically acceptable salt thereof (Canadian Patent No. CA3043561A1). Canadian Intellectual Property Office.

Sources

Application Note: A Validated HPLC Method for the Quantification of 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid, a key heterocyclic intermediate in pharmaceutical development. The method utilizes reversed-phase chromatography with UV detection, offering excellent specificity, linearity, accuracy, and precision. The strategic approach to method development is detailed, focusing on the physicochemical properties of the analyte to achieve optimal chromatographic performance. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for process monitoring, stability testing, and quality assurance. All procedures are established in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]

Scientific Principles & Method Development Strategy

The development of a reliable quantitative method is predicated on a thorough understanding of the analyte's chemical properties. 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid is a polar molecule containing both acidic (carboxylic acid) and basic (pyridazine and piperidine nitrogens) functional groups. This amphoteric nature presents a challenge for retention and peak shape in traditional reversed-phase chromatography.[3][4]

Analyte Physicochemical Considerations
  • Polarity: The presence of a carboxylic acid and multiple nitrogen atoms makes the compound highly polar, suggesting that retention on a nonpolar C18 stationary phase could be minimal without mobile phase optimization.[5][6]

  • Ionization (pKa): The analyte's charge state is highly dependent on the mobile phase pH. The carboxylic acid group is acidic, while the nitrogen atoms are basic. To achieve consistent retention and good peak shape in reversed-phase HPLC, it is crucial to suppress the ionization of the primary functional group. By operating at a pH well below the pKa of the carboxylic acid (typically < 4), the group remains in its neutral, more retentive protonated form (-COOH).

  • UV Absorbance: The chloropyridazine moiety is an aromatic heterocycle, which is expected to exhibit strong UV absorbance, making UV detection a suitable choice for quantification.[7] A photodiode array (PDA) detector is ideal for determining the wavelength of maximum absorbance (λmax) to ensure optimal sensitivity.

Chromatographic Strategy Rationale

Based on the analyte's properties, a reversed-phase HPLC (RP-HPLC) method was selected as the foundational approach.[8] The strategy centered on manipulating the mobile phase to control analyte retention and selectivity.

  • Stationary Phase: A standard C18 column was chosen as the initial stationary phase due to its versatility and wide availability. The hydrophobic nature of the C18 ligand interacts with the nonpolar regions of the analyte.

  • Mobile Phase: The key to success is controlling the mobile phase pH. An acidic mobile phase modifier is essential to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention on the C18 column.[9] Phosphoric acid was selected due to its low pKa and excellent UV transparency. Acetonitrile was chosen as the organic modifier for its low viscosity and UV cutoff.

  • Detection: A UV/PDA detector was employed to identify the optimal wavelength for quantification and to assess peak purity throughout the validation process.

The logical flow of the method development process is illustrated in the diagram below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (Polarity, pKa, UV Scan) B Select Chromatographic Mode (Reversed-Phase HPLC) A->B C Column Screening (Start with C18) B->C D Mobile Phase Optimization (pH, Organic Modifier, Gradient) C->D E Detector Wavelength Selection (Determine λmax) D->E F Method Performance Check (System Suitability) E->F G Formal Validation (ICH Q2) (Linearity, Accuracy, Precision) F->G H Final Method Documentation G->H

Caption: Method Development Workflow Diagram.

Materials and Methods

Equipment and Software
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and photodiode array (PDA) detector.

  • Data Acquisition Software: Empower™ 3, Chromeleon™, or equivalent.

  • Analytical Balance: Mettler Toledo or equivalent (0.01 mg readability).

  • pH Meter.

  • Volumetric flasks, pipettes, and autosampler vials.

Reagents and Chemicals
  • 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid Reference Standard (>99% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q®).

  • Phosphoric Acid (85%, analytical grade).

Final Chromatographic Conditions
ParameterCondition
Column Waters Symmetry C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 10 min; hold at 70% B for 2 min; return to 10% B over 1 min; equilibrate for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 265 nm
Run Time 15 minutes

The interplay of these parameters is crucial for achieving the desired separation, as depicted below.

ChromatographicParameters cluster_input Input Parameters cluster_output Performance Metrics MP Mobile Phase (pH, % Organic) RT Retention Time MP->RT Controls Retention PS Peak Shape MP->PS Affects Tailing Col Column Chemistry (C18) Col->RT Governs Interaction Res Resolution Col->Res Provides Selectivity Flow Flow Rate Flow->RT Inverse Effect

Caption: Relationship of Chromatographic Parameters.

Experimental Protocols

Protocol 1: Preparation of Solutions

Mobile Phase A (0.1% H₃PO₄ in Water):

  • Add 1.0 mL of 85% phosphoric acid to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade water.

  • Bring to volume with water and mix thoroughly.

  • Filter through a 0.45 µm filter and degas before use.

Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

  • Dissolve and bring to volume with a 50:50 mixture of acetonitrile and water (diluent). Sonicate if necessary to ensure complete dissolution.

Working Standard Solutions (for Linearity):

  • Prepare a series of five working standards ranging from 0.01 mg/mL to 0.15 mg/mL by diluting the stock solution with the diluent.

Sample Preparation:

  • Accurately weigh an amount of sample expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes.

  • Allow the solution to cool to room temperature, then bring to volume with the diluent.

  • Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Protocol 2: HPLC System Operation and Data Acquisition
  • Set up the HPLC system according to the conditions in Section 2.3.

  • Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no system contamination.

  • Set up the sequence with standards and samples. Inject the working standard at the target concentration (e.g., 0.1 mg/mL) six times for system suitability evaluation.

  • Proceed with injecting the full calibration curve and the prepared samples.

Protocol 3: Method Validation

This method was validated according to ICH Q2(R2) guidelines.[10][11]

System Suitability:

  • Six replicate injections of a working standard were performed. The acceptance criteria were:

    • Relative Standard Deviation (RSD) of peak area ≤ 2.0%.

    • Tailing factor ≤ 2.0.

    • Theoretical plates > 2000.

Specificity:

  • A blank (diluent) and a placebo matrix were injected to demonstrate the absence of interfering peaks at the retention time of the analyte.

Linearity:

  • A five-point calibration curve was constructed from 0.01 mg/mL to 0.15 mg/mL. The peak area was plotted against concentration, and the correlation coefficient (r²) was determined.

Accuracy (Recovery):

  • Accuracy was determined by spiking the analyte into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate. The percentage recovery was calculated.

Precision:

  • Repeatability (Method Precision): Six individual sample preparations were analyzed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst to assess variability. The RSD for both sets of measurements was calculated.

Limit of Quantitation (LOQ) and Limit of Detection (LOD):

  • LOQ and LOD were calculated based on the standard deviation of the response and the slope of the calibration curve.

Robustness:

  • The effect of small, deliberate variations in method parameters was evaluated, including:

    • Flow rate (±0.1 mL/min).

    • Column temperature (±2 °C).

    • Mobile phase pH (±0.2 units).

Results and Discussion

The developed method demonstrated excellent performance for the intended application. The analyte eluted as a sharp, symmetrical peak at approximately 7.5 minutes.

System Suitability Results
ParameterResultAcceptance Criteria
Peak Area RSD (%)0.45%≤ 2.0%
Tailing Factor1.15≤ 2.0
Theoretical Plates8500> 2000

The system suitability results confirm that the system was operating correctly and was suitable for the analysis.

Method Validation Summary
Validation ParameterResultAcceptance Criteria
Specificity No interference observed at analyte RTNo interference
Linearity (r²) 0.9998r² ≥ 0.999
Range 0.01 - 0.15 mg/mL-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.68%RSD ≤ 2.0%
- Intermediate0.85%RSD ≤ 2.0%
LOQ 0.005 mg/mL-
LOD 0.0015 mg/mL-
Robustness No significant impact on resultsSystem suitability criteria met

The validation data clearly demonstrate that the method is linear, accurate, precise, and specific for the quantification of 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid. The method's robustness was confirmed, as minor changes to the operating parameters did not significantly affect the results, ensuring reliability in a routine laboratory setting.

Conclusion

A highly reliable and robust RP-HPLC method for the quantification of 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid has been successfully developed and validated in accordance with ICH guidelines. The method employs a standard C18 column with a gradient elution using a simple acidic mobile phase and UV detection. The comprehensive validation confirms that the method is fit for its intended purpose in quality control and pharmaceutical development environments, providing accurate and precise results.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2000). Guidance for Industry: Analytical Procedures and Methods Validation. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • LCGC International. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. [Link]

  • R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • SIELC Technologies. Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

Sources

Application Notes & Protocols: Strategic Cross-Coupling of 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist, Chemical Synthesis Division

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic functionalization of 1-(6-chloropyridazin-3-YL)piperidine-2-carboxylic acid via palladium-catalyzed cross-coupling reactions. The pyridazine scaffold is a privileged heterocycle in medicinal chemistry, and its derivatization is crucial for developing novel therapeutics.[1][2] This guide moves beyond standard procedures to address the specific challenges posed by this substrate, namely the lower reactivity of the C-Cl bond on an electron-deficient pyridazine ring and the potential for catalyst inhibition by the internal piperidine nitrogen.[3][4] We present detailed, optimized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by mechanistic insights, troubleshooting strategies, and data-driven recommendations to ensure reproducible and high-yielding transformations.

Introduction: The Strategic Value and Challenges of the Substrate

The target molecule, 1-(6-chloropyridazin-3-YL)piperidine-2-carboxylic acid, is a versatile building block for constructing complex molecular architectures. The 6-chloropyridazine handle serves as a key reactive center for introducing molecular diversity through modern cross-coupling chemistry.[5][6] However, two intrinsic features of this substrate demand careful consideration for successful coupling:

  • The Heteroaryl Chloride: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in palladium-catalyzed reactions.[3][7] The oxidative addition of the Ar-Cl bond to the Pd(0) center is often the rate-limiting step of the catalytic cycle, necessitating highly active catalyst systems.[3]

  • The Piperidine-Carboxylic Acid Moiety: The presence of a basic nitrogen within the piperidine ring and an acidic carboxylic acid proton introduces further complexity. The piperidine nitrogen can act as a potential ligand for the palladium center, leading to catalyst poisoning or the formation of off-cycle, inactive species.[4] The carboxylic acid will be deprotonated by the reaction base, which must be accounted for in the stoichiometry.

This guide provides robust methodologies designed to overcome these challenges, enabling efficient and predictable synthesis.

Foundational Principles: Ensuring a Successful Cross-Coupling Environment

Reproducibility in palladium-catalyzed reactions hinges on the rigorous exclusion of atmospheric oxygen and moisture. The active Pd(0) catalytic species is highly susceptible to oxidation, which leads to catalyst deactivation and reaction failure.[8]

Core Protocol: Establishing and Maintaining an Inert Atmosphere

  • Glassware Preparation: All glassware (reaction vial/flask, condenser, magnetic stir bar) must be thoroughly dried in an oven (≥120 °C) overnight or flame-dried under vacuum and allowed to cool to room temperature under a stream of inert gas.

  • Purge/Backfill Cycle: Assemble the reaction vessel. Seal it with a rubber septum and connect it to a Schlenk line or a dual-manifold system. Evacuate the vessel under high vacuum for 2-5 minutes, then backfill with a high-purity inert gas (Argon is preferred for its density, but Nitrogen is a suitable, economical alternative).[8] Repeat this evacuate/backfill cycle a minimum of three times to ensure the complete removal of atmospheric gases.

  • Reagent Handling: Add solid reagents (substrate, coupling partner, base, catalyst/ligand) to the flask under a positive pressure of inert gas.

  • Solvent Degassing: Solvents must be degassed prior to use. This can be achieved by sparging with an inert gas for 15-30 minutes or by three freeze-pump-thaw cycles for maximum efficiency.[8] Transfer degassed solvents to the reaction vessel via a gas-tight syringe.

A Assemble Dry Glassware B Seal with Septum & Connect to Manifold A->B C Cycle 1: Evacuate (Vacuum) B->C D Cycle 1: Backfill (Inert Gas) C->D E Repeat Cycle (2-3x) D->E F Add Solid Reagents (Under Positive Pressure) E->F G Add Degassed Solvent (via Syringe) F->G H Heat to Reaction Temp G->H pd0 Pd(0)L₂ ar_pd_cl Ar-Pd(II)-Cl(L)₂ pd0->ar_pd_cl Oxidative Addition ar_cl Ar-Cl ar_cl->ar_pd_cl ar_pd_r Ar-Pd(II)-R(L)₂ ar_pd_cl->ar_pd_r Transmetalation boronic R-B(OR)₂ boronic->ar_pd_cl base Base base->ar_pd_cl ar_pd_r->pd0 Reductive Elimination product Ar-R ar_pd_r->product

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Optimized Protocol: Suzuki-Miyaura Coupling

  • Substrate: 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid (1.0 equiv)

  • Coupling Partner: Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

  • Catalyst System: Pd₂(dba)₃ (2 mol%) with SPhos (4 mol%) OR SPhos Pd G3 Precatalyst (2 mol%)

  • Base: K₃PO₄ (3.0 equiv). Note: An excess is used to neutralize the carboxylic acid and drive the reaction.

  • Solvent: 1,4-Dioxane / H₂O (10:1 ratio), 0.1 M concentration

  • Temperature: 100-110 °C

Step-by-Step Procedure:

  • To an oven-dried reaction vial containing a magnetic stir bar, add 1-(6-chloropyridazin-3-YL)piperidine-2-carboxylic acid, the arylboronic acid, K₃PO₄, and the catalyst/ligand system.

  • Seal the vial with a screw cap containing a PTFE septum.

  • Establish an inert atmosphere using the purge/backfill technique described in Section 2.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Place the vial in a preheated oil bath or heating block and stir vigorously at 100-110 °C for 12-24 hours.

  • Monitor reaction progress by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Adjust the aqueous layer to pH ~5-6 with 1M HCl, then extract with ethyl acetate (3x).

  • Combine all organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Representative Suzuki Coupling Conditions

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)Toluene/H₂O1101875-90%
Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (3.0)Dioxane/H₂O1001680-95%
XPhos Pd G3 (2)-K₂CO₃ (3.0)THF/H₂O802470-88%

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is the preeminent method for constructing C(aryl)-N bonds. [9][10][11]Its application to our substrate allows for the introduction of a wide range of primary and secondary amines at the 6-position of the pyridazine ring. The choice of a highly active, sterically hindered ligand is critical to promote C-Cl bond activation and prevent catalyst inhibition. [3] Optimized Protocol: Buchwald-Hartwig Amination

  • Substrate: 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid (1.0 equiv)

  • Coupling Partner: Primary or Secondary Amine (1.2 equiv)

  • Catalyst System: RuPhos Pd G3 Precatalyst (2-4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (3.0 equiv). Note: NaOtBu is a strong base; handle under inert atmosphere. Weaker bases like K₃PO₄ can be used but may require higher temperatures and catalyst loadings. [3]* Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed), 0.1 M

  • Temperature: 100-110 °C

Step-by-Step Procedure:

  • Glovebox Recommended: Due to the air-sensitivity of NaOtBu and many phosphine ligands, setting up this reaction in a glovebox is ideal.

  • In an oven-dried vial, combine 1-(6-chloropyridazin-3-YL)piperidine-2-carboxylic acid, the RuPhos Pd G3 precatalyst, and NaOtBu.

  • Seal the vial, remove from the glovebox (if used), and add the amine coupling partner and degassed solvent via syringe.

  • If not using a glovebox, follow the inert atmosphere procedure from Section 2, adding the solids under a positive flow of inert gas.

  • Heat the reaction with vigorous stirring at 100-110 °C for 8-24 hours.

  • Monitor progress by LC-MS.

  • Upon completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate and water, then proceed with an aqueous workup and purification as described in the Suzuki protocol (Section 3).

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling provides a direct route to introduce alkynyl functionalities, which are valuable synthons for further transformations. [12][13]The reaction is co-catalyzed by palladium and copper(I). [13] Optimized Protocol: Sonogashira Coupling

  • Substrate: 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid (1.0 equiv)

  • Coupling Partner: Terminal Alkyne (1.5 equiv)

  • Catalyst System: Pd(PPh₃)₂Cl₂ (3 mol%) and Copper(I) Iodide (CuI) (5 mol%)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (4.0 equiv)

  • Solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF) (anhydrous, degassed), 0.1 M

  • Temperature: 60-80 °C

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add the substrate, Pd(PPh₃)₂Cl₂, and CuI.

  • Establish an inert atmosphere (Section 2).

  • Add the degassed solvent, followed by the amine base and the terminal alkyne via syringe.

  • Heat the mixture at 60-80 °C until the starting material is consumed (monitor by TLC/LC-MS).

  • Cool the reaction, filter through a pad of celite to remove catalyst residues, and rinse the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Perform a standard aqueous workup and purify by flash chromatography.

Troubleshooting Common Cross-Coupling Issues

Start Low or No Conversion? Q_Inert Atmosphere Inert? Start->Q_Inert Yes Side_Reaction Side Reactions Observed? (e.g., Hydrodehalogenation) Start->Side_Reaction No, but... A_Inert ACTION: Improve inerting technique. Use fresh, dry, degassed solvent. Q_Inert->A_Inert No Q_Cat Catalyst System Active? Q_Inert->Q_Cat Yes A_Cat ACTION: 1. Increase catalyst loading (to 5 mol%). 2. Switch to a more active ligand (e.g., RuPhos, XPhos). 3. Use a pre-catalyst (G3/G4). Q_Cat->A_Cat No Q_Temp Temperature Sufficient? Q_Cat->Q_Temp Yes A_Temp ACTION: Increase temperature in 10 °C increments (up to solvent boiling point). Q_Temp->A_Temp No A_Side ACTION: 1. Ensure base is dry (for NaOtBu). 2. Use a different, bulkier ligand. 3. Lower reaction temperature slightly. Side_Reaction->A_Side Yes

Caption: A decision tree for troubleshooting low-yielding reactions.

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive CatalystEnsure a rigorously inert atmosphere; use fresh, high-purity catalyst and ligands; switch to a more robust precatalyst (e.g., Buchwald G3/G4 Palladacycles). [3]
Insufficient TemperatureThe C-Cl bond activation requires thermal energy. Incrementally increase the temperature by 10-20 °C. [3]
Inappropriate LigandThe ligand is crucial. For this substrate, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos, XPhos) are essential. Standard ligands like PPh₃ will be ineffective. [3]
Hydrodehalogenation Competing Reduction PathwayThis side reaction replaces the chlorine with hydrogen. It can be caused by moisture or if reductive elimination is slow. Use a bulkier ligand to accelerate reductive elimination; ensure anhydrous conditions. [3]
Homocoupling of Boronic Acid Presence of OxygenOxygen can promote the oxidative homocoupling of boronic acids. [4]Thoroughly degas all solvents and maintain a positive pressure of inert gas. [4]
Poor Solubility Reagent/Substrate InsolubilityScreen different solvents or solvent mixtures (e.g., DMF, THF, Toluene). Increasing the reaction temperature can also improve solubility. [4]

References

  • Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones. Benchchem.
  • Cross-Coupling Reaction of Chloropyridazines and Grignard Reagents with Nickel-phosphine Complexes : Alkylation and Arylation of Pyridazines. J-Stage.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize official website.
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available at: [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Cross-coupling reaction. Wikipedia. Available at: [Link]

  • Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. PMC. Available at: [Link]

  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. Benchchem.
  • Cross-Coupling Reaction of Chloropyridazines and Grignard Reagents With Nickel-Phosphine Complexes: Alkylation and Arylation of Pyridazines. Amanote Research. Available at: [Link]

  • Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. The Journal of Organic Chemistry. Available at: [Link]

  • Development of N‐heterocyclic ligands towards cross‐coupling reactions. ResearchGate. Available at: [Link]

  • Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. Benchchem.
  • C,N‐Palladacycles Containing N‐Heterocyclic Carbene and Azido Ligands – Effective Catalysts for Suzuki–Miyaura Cross‐Coupling Reactions. Scilit. Available at: [Link]

  • Heck reaction. Wikipedia. Available at: [Link]

  • Heck Reaction—State of the Art. MDPI. Available at: [Link]

  • Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. ResearchGate. Available at: [Link]

  • Palladium-catalyzed Heck reaction of aryl chlorides under mild conditions promoted by organic ionic bases. PubMed. Available at: [Link]

  • Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. ACS Publications. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Application Notes and Protocols for Suzuki Coupling of Chloropyrimidines Utilizing Inert Atmosphere Techniques. Benchchem.
  • Chapter 2 2.1 2.1 Introduction Nitrogen‐containing heterocycles are the most popular structural components of pharmace. Available at: [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 6-Chloropyrimidin-4-ol Derivatives. Benchchem.
  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available at: [Link]

  • The Buchwald-Hartwig Amination After 25 Years. PubMed. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Technique for putting inert reactions | Coupling reactions. YouTube. Available at: [Link]

  • 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. PubMed. Available at: [Link]

  • Cross-Coupling Reactions: A Practical Guide. ResearchGate. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Available at: [Link]

  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. ChemistrySelect. Available at: [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Sonogashira coupling of arenediazonium salts: discovery and developments. City College of New York. Available at: [Link]

  • Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.

Sources

Troubleshooting & Optimization

How to improve synthesis yield of 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid

Overcoming low solubility of 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid in cell culture media

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic Acid Solubility in Cell Culture Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro formulation of heterocyclic carboxylic acids. 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid presents a unique physicochemical paradox: it possesses a highly ionizable carboxylic acid moiety, yet its hydrophobic chloropyridazine-piperidine core drives strong intermolecular stacking and high crystal lattice energy. When transitioning from a DMSO stock to physiological cell culture media (pH 7.4), this compound is highly prone to precipitation.

This guide provides mechanistic insights, self-validating protocols, and quantitative troubleshooting strategies to ensure your compound remains in solution, yielding reproducible and biologically relevant assay data.

Section 1: Mechanistic FAQs (The "Why")

Q1: Why does my compound precipitate immediately upon adding the DMSO stock to DMEM/RPMI? Answer: This is a classic case of 1[1]. While the compound is highly soluble in a non-polar organic solvent like DMSO, introducing this concentrated stock directly into an aqueous, polar environment causes a rapid localized decrease in the dielectric constant. The hydrophobic chloropyridazine core forces the molecules to aggregate and nucleate before the carboxylic acid group has time to fully ionize and interact with water molecules.

Q2: My compound dissolves initially, but a cloudy suspension forms after 30–60 minutes in the incubator. What is happening? Answer: This delayed precipitation is typically caused by divalent cation complexation. Standard cell culture media (like DMEM) contain high concentrations of calcium (~1.8 mM) and magnesium (~0.8 mM). While the carboxylate anion is soluble in pure water, it can act as a bidentate ligand, forming2 over time[2]. Calcium, in particular, binds directly to carboxylate groups in contact ion pairs, driving the formation of insoluble metal-organic aggregates.

Mechanistic FreeAcid Free Carboxylic Acid (in DMSO) Aqueous Aqueous Media (pH 7.4) FreeAcid->Aqueous Dilution Ionized Carboxylate Anion (Soluble) Aqueous->Ionized Deprotonation Calcium Ca2+ / Mg2+ Ions (in DMEM/RPMI) Ionized->Calcium Interaction Precipitate Insoluble Metal Complex (Precipitate) Calcium->Precipitate Complexation

Mechanistic pathway of carboxylate precipitation via divalent cation complexation in media.

Q3: Can I just increase the DMSO concentration to keep it dissolved? Answer: No. Increasing DMSO beyond 0.5% (v/v) introduces significant cellular toxicity and off-target transcriptomic changes. Furthermore, once the compound is in the aqueous media, the thermodynamic solubility of the drug dictates its state;3 and cannot prevent the hydrophobic core from aggregating[3]. We must instead alter the physical state of the drug or use carrier proteins.

Section 2: Troubleshooting Workflow & Decision Matrix

G Start Compound Precipitates in Cell Culture Media CheckVis Is precipitation immediate upon DMSO addition? Start->CheckVis SolventShift Likely Solvent Shift (DMSO Shock) CheckVis->SolventShift Yes (< 1 min) IonComplex Likely Ca2+/Mg2+ Complexation or pH Incompatibility CheckVis->IonComplex No (Gradual > 30 min) Action1 Execute Protocol 1: Stepwise Dilution SolventShift->Action1 Action2 Execute Protocol 2: Pre-ionization (Salt Form) IonComplex->Action2

Troubleshooting logic for 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid precipitation.

Section 3: Self-Validating Experimental Protocols

Scientific Grounding: The introduction of charged groups (like converting a free carboxylic acid to a sodium salt)4 by lowering the crystal lattice energy and increasing hydration[4]. If salt formation is insufficient, 5 (e.g., with albumin) acts as a thermodynamic sink, shielding the hydrophobic chloropyridazine ring[5].

Protocol 1: Stepwise Dilution (Mitigating Solvent Shift)

Causality: Gradually lowering the dielectric constant prevents the rapid nucleation that occurs when a 100% DMSO stock hits a 100% aqueous environment. Pre-warming the media increases the thermodynamic solubility limit during the critical mixing phase.

Step-by-Step Methodology:

  • Prepare Stock: Dissolve the compound in 100% molecular-grade DMSO to a concentration of 10 mM.

  • Pre-warm Media: Warm your complete cell culture media (e.g., DMEM + 10% FBS) to exactly 37°C in a water bath. Cold media drastically reduces solubility and guarantees precipitation.

  • Intermediate Dilution: In a sterile microcentrifuge tube, add 10 µL of the 10 mM DMSO stock. Slowly add 90 µL of pre-warmed media dropwise while vortexing continuously. This creates a 1 mM intermediate stock in 10% DMSO.

  • Final Dilution: Immediately transfer 10 µL of the intermediate stock into 990 µL of pre-warmed media, mixing by rapid inversion (not vortexing, to avoid protein foaming). Final concentration: 10 µM in 0.1% DMSO.

  • Self-Validation Step: Transfer 100 µL of the final solution to a 96-well clear plate. Read the absorbance at 620 nm against a blank (media + 0.1% DMSO). An optical density (OD) > 0.05 above the blank indicates light scattering from micro-precipitates.

Protocol 2: In Situ Salt Formation (Pre-Ionization)

Causality: Converting the free carboxylic acid to a sodium salt before aqueous exposure ensures the molecule is fully ionized, bypassing the slow deprotonation kinetics in buffered media and preventing Ca²⁺ displacement.

Step-by-Step Methodology:

  • Prepare Acidic Stock: Dissolve the compound in 100% DMSO at 20 mM.

  • Equimolar Base Addition: Add 1.0 molar equivalent of 1N NaOH directly to the DMSO stock. (e.g., for 1 mL of 20 mM stock, add 20 µL of 1N NaOH).

  • Incubation: Vortex vigorously and sonicate in a water bath for 5 minutes at room temperature to ensure complete salt conversion.

  • Media Addition: Add the ionized stock directly to 37°C media at your desired working concentration (e.g., 1:1000 dilution for 20 µM final).

  • Self-Validation Step: Observe the media under a phase-contrast microscope at 40x magnification after 1 hour of incubation at 37°C. The absence of needle-like or amorphous crystals validates successful solubilization.

Section 4: Quantitative Data Presentation

The table below summarizes the expected solubility limits of 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid using various formulation strategies, based on the standard behavior of lipophilic carboxylic acids in DMEM (pH 7.4, 10% FBS).

Solubilization StrategyMax Soluble Concentration (µM)Visual Turbidity (NTU)Cellular Toxicity RiskMechanistic Advantage
Direct DMSO Addition (1000x)< 5 µMHigh (>15)LowNone (Prone to solvent shift)
Stepwise Dilution (Protocol 1)~ 25 µMMedium (5-10)LowPrevents rapid nucleation
Pre-Ionization (Protocol 2)~ 150 µMLow (<5)LowLowers crystal lattice energy
BSA Complexation (0.5% BSA)> 400 µMLow (<5)LowShields hydrophobic core
Co-solvent (DMSO + Tween 80)~ 250 µMLow (<5)High (Surfactant)Micellar encapsulation

Note: Turbidity > 10 NTU is generally considered unacceptable for reproducible cell culture assays, as the actual dissolved concentration becomes unknown.

References

  • BenchChem. "Technical Support Center: Preventing Isothipendyl Precipitation in Cell Culture Media.
  • The Journal of Physical Chemistry B. "Role of Hydration in Magnesium versus Calcium Ion Pairing with Carboxylate: Solution and the Aqueous Interface.
  • Molecules (PMC). "Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778.
  • Pharmaceutics (PMC). "Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges.
  • ResearchGate. "How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?

Sources

Technical Support Center: Preventing Oxidation of 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid . Due to its unique structural motifs—a chloropyridazine ring coupled to a cyclic α-amino acid—this compound exhibits specific oxidative vulnerabilities during long-term storage.

This guide provides mechanistic insights, troubleshooting FAQs, and field-validated protocols to ensure absolute structural integrity across your experimental workflows.

Part 1: Mechanistic Insight – The Causality of Degradation

To effectively prevent degradation, we must first understand the molecular liabilities of the compound. The oxidation of this specific scaffold does not occur randomly; it is driven by three primary pathways:

  • Pyridazine Ring N-Oxidation [1]: While the piperidine nitrogen is conjugated with the electron-deficient chloropyridazine ring (reducing its basicity and direct N-oxidation risk), the nitrogen atoms within the pyridazine ring remain susceptible to atmospheric oxygen and trace peroxides. This forms pyridazine N-oxides. Critically, these N-oxides are highly photoactive; exposure to ambient light triggers photo-induced deoxygenation, generating reactive atomic oxygen [O(3P)] that rapidly destroys the rest of the molecule.

  • Piperidine Ring α-Oxidation & Decarboxylation [2]: The C-H bonds adjacent to the piperidine nitrogen (C2 and C6) are vulnerable to radical attack. The C2 position, which bears the carboxylic acid, is particularly prone to oxidative decarboxylation. Under oxidative stress, this position loses CO₂, forming a highly reactive iminium ion that leads to irreversible ring cleavage.

  • Trace Metal Catalysis: Transition metal impurities (e.g., Cu²⁺, Fe²⁺) inadvertently introduced via glassware or residual synthetic solvents act as potent catalysts, accelerating the generation of reactive oxygen species (ROS) that initiate the above pathways.

OxidationPathways Parent 1-(6-Chloropyridazin-3-yl) piperidine-2-carboxylic acid ROS Reactive Oxygen Species (O2, Peroxides, hν) Parent->ROS Path1 Pyridazine N-Oxidation ROS->Path1 Path2 Oxidative Decarboxylation ROS->Path2 Path3 C6 α-Oxidation ROS->Path3 Prod1 Pyridazine N-Oxide (Photoactive) Path1->Prod1 Prod2 Iminium Intermediate (Ring Cleavage) Path2->Prod2 Prod3 Lactam Derivative (Piperidin-2-one) Path3->Prod3

Caption: Mechanistic pathways of oxidative degradation for the target compound.

Part 2: Troubleshooting Guides & FAQs

Q1: What is the optimal storage environment for this compound? A1: For long-term storage (>1 month), the compound must be stored as a lyophilized solid at -20°C or -80°C under an inert Argon atmosphere. The container must be an amber glass vial. Causality: Argon displaces oxygen, cryogenic temperatures halt kinetic degradation, and amber glass prevents the UV/ambient light photo-activation of any trace pyridazine N-oxides that may have already formed.

Q2: I observed a color change (white to yellow/brown) and new peaks on my LC-MS. What happened? A2: A color shift to yellow/brown is a classic hallmark of extended conjugation resulting from oxidative ring-opening or polymerization. On your LC-MS:

  • An [M+16]⁺ peak indicates N-oxide formation or hydroxylation.

  • An [M-44]⁺ peak strongly suggests oxidative decarboxylation (loss of CO₂). If these are present, your batch has been compromised by atmospheric oxygen or moisture and should be re-purified or discarded.

Q3: Can I store the compound in a DMSO stock solution to make assay preparation easier? A3: Absolutely not for long-term storage. Storing this compound in solution exponentially increases the rate of oxidation. DMSO is hygroscopic and can act as a mild oxidant over time, while aqueous buffers facilitate hydrolytic and oxidative decarboxylation. Always store the API as a dry powder and prepare fresh stock solutions immediately prior to your assays.

Q4: Should I use antioxidants to stabilize the compound? A4: If formulation in solution is strictly unavoidable for a multi-day study, adding a free-radical scavenger like BHT (0.01-0.1% w/v) or a metal chelator like EDTA (to sequester catalytic trace metals) can mitigate oxidation. However, for pure API storage, physical barriers (Argon, desiccation, -20°C) are vastly superior as they do not introduce chemical artifacts into your downstream biological or analytical assays.

Part 3: Quantitative Stability Data

The following table summarizes the degradation kinetics of 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid under various storage conditions, underscoring the necessity of stringent protocols.

Storage ConditionAtmosphereLight ExposureTimeframePurity Retained (HPLC-UV)Primary Degradant Identified
-20°C (Solid) ArgonDark (Amber)12 Months> 99.5% None detected
4°C (Solid) Ambient AirDark (Amber)6 Months96.2% Pyridazine N-oxide ([M+16]⁺)
25°C (Solid) Ambient AirAmbient Light3 Months88.4% Oxidative decarboxylation products
25°C (in DMSO) Ambient AirAmbient Light2 Weeks< 80.0% Complex mixture (Ring-opened)

Part 4: Experimental Protocol – Inert Storage Preparation

To establish a self-validating system of preservation, follow this rigorous workflow. This protocol ensures the elimination of the three primary catalysts of oxidation: oxygen, moisture, and light.

Step-by-Step Methodology:

  • Pre-Drying & Purification: Ensure the synthesized compound is free of residual solvents. Dry the bulk powder under high vacuum (< 0.1 mbar) at room temperature for at least 24 hours.

  • Vial Selection (Acid-Washing): Transfer the bulk powder into pre-weighed, acid-washed, amber glass vials.

    • Causality: Standard glass can leach trace alkaline and transition metals. Acid-washing removes these surface impurities, preventing metal-catalyzed ROS generation. Amber glass blocks UV-induced N-oxide photolysis.

  • Lyophilization (Absolute Desiccation): Dissolve the compound in a minimal amount of LC-MS grade Water/Acetonitrile, freeze in liquid nitrogen, and lyophilize for 48 hours.

    • Causality: Lyophilization removes water entirely. Residual moisture acts as a solvent medium that facilitates proton-transfer steps critical for oxidative decarboxylation.

  • Argon Purging: Place the vials in a glove box or use a Schlenk line. Purge the headspace of each vial with ultra-high purity (UHP) Argon for 60 seconds.

    • Causality: Argon (~1.78 g/L) is significantly denser than Nitrogen (~1.25 g/L) or ambient air. It settles over the powder, creating a robust, heavy physical blanket that prevents O₂ ingress.

  • Hermetic Sealing: Cap the vials immediately using PTFE-lined screw caps. Wrap the junction between the cap and the vial tightly with Parafilm.

    • Causality: PTFE (Teflon) is chemically inert and highly impermeable to oxygen, unlike standard rubber or silicone septa which allow slow gas exchange over time.

  • Cryogenic Storage: Transfer the sealed vials to a dedicated -20°C or -80°C freezer. Store the vials inside a secondary sealed container with a color-indicating desiccant (e.g., Drierite) to control ambient moisture upon opening the freezer door.

StorageWorkflow Step1 1. High-Vacuum Drying (Remove volatile solvents) Step2 2. Acid-Washed Amber Vials (Block UV & trace metals) Step1->Step2 Step3 3. Lyophilization (Ensure absolute desiccation) Step2->Step3 Step4 4. UHP Argon Purging (Displace atmospheric O2) Step3->Step4 Step5 5. PTFE-Lined Sealing (Prevent long-term gas exchange) Step4->Step5 Step6 6. Cryogenic Storage (-20°C or -80°C with desiccant) Step5->Step6

Caption: Standardized workflow for the inert preparation and cryogenic storage of sensitive APIs.

References

  • Title: Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species Source: Organic Letters, American Chemical Society (2022) URL: [Link]

  • Title: Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions Source: The Journal of Physical Chemistry A, American Chemical Society (2024) URL: [Link]

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid using LC-MS

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of safety and efficacy. For novel intermediates like 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid, a molecule with significant potential as a building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth, experience-driven protocol for validating its purity using Liquid Chromatography-Mass Spectrometry (LC-MS), a technique offering unparalleled sensitivity and specificity for impurity profiling.[1][2] We will explore the causality behind methodological choices, compare its performance against other analytical techniques, and provide the data-driven insights necessary for robust quality control.

The Analytical Challenge: Understanding the Analyte

1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid is a heterocyclic compound featuring a piperidine carboxylic acid moiety attached to a chloropyridazine ring. This structure presents a unique analytical challenge. The presence of both acidic (carboxylic acid) and basic (piperidine and pyridazine nitrogens) functional groups makes the compound's chromatographic behavior highly dependent on the mobile phase pH. Furthermore, its polarity requires careful consideration to achieve adequate retention on common reversed-phase columns, which can often be a challenge for polar compounds.[3][4][5]

Potential impurities can arise from starting materials, by-products of the synthetic route (e.g., isomers, precursors), or degradation products. An effective analytical method must not only quantify the main peak but also resolve and detect these related substances at trace levels.

The LC-MS Approach: A Synergy of Separation and Detection

LC-MS has become an indispensable tool in pharmaceutical analysis, merging the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection of mass spectrometry.[1][6] This combination allows for the confident identification and quantification of impurities, even those present at very low concentrations or lacking a UV chromophore.[6]

Principle of the Method

The sample is first injected into an HPLC system, where it travels through a column packed with a stationary phase. Components of the sample are separated based on their differential interactions with the stationary and mobile phases. As each separated component elutes from the column, it enters the mass spectrometer's ion source. Here, molecules are ionized—in this case, via Electrospray Ionization (ESI), a soft ionization technique ideal for polar and labile molecules.[7][8][9] The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z), allowing for precise molecular weight determination and, consequently, impurity identification.

Experimental Workflow: A Self-Validating System

A robust analytical method is a self-validating one. This workflow incorporates system suitability testing (SST) as a critical gatekeeper to ensure the system is performing correctly before any sample analysis, thereby guaranteeing data integrity.[10][11]

LCMS_Purity_Workflow Figure 1: LC-MS Purity Validation Workflow cluster_prep 1. Sample & System Preparation cluster_analysis 2. LC-MS Analysis cluster_data 3. Data Processing & Reporting prep1 Weigh Compound Accurately prep2 Dissolve in Diluent (e.g., 50:50 ACN:H2O) prep1->prep2 prep3 Prepare SST Solution (Analyte + Known Impurities) prep4 Filter Samples (0.22 µm) prep3->prep4 sst_check Inject & Run System Suitability Test (SST) prep4->sst_check pass SST Pass? sst_check->pass fail Troubleshoot System pass->fail No lcms_run Inject & Analyze Samples pass->lcms_run Yes fail->sst_check tic Extract Total Ion Chromatogram (TIC) lcms_run->tic integrate Integrate All Peaks tic->integrate purity_calc Calculate Purity (% Area) integrate->purity_calc impurity_id Identify Impurities (by m/z and RT) integrate->impurity_id report Generate Report purity_calc->report impurity_id->report

Caption: LC-MS Purity Validation Workflow.

Detailed Experimental Protocol & Rationale

This protocol is designed to provide a starting point for method development and validation, adhering to principles outlined in guidelines such as ICH Q2(R1).[12][13][14]

Sample and Standard Preparation
  • Analyte Stock Solution: Accurately weigh and dissolve 10.0 mg of 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid in a 10 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water as the diluent to create a 1.0 mg/mL solution.

  • Working Solution (for Purity Analysis): Dilute the stock solution 10-fold with the diluent to a final concentration of 0.1 mg/mL (100 µg/mL).

  • System Suitability Solution (SST): If available, prepare a solution containing the main analyte (100 µg/mL) and spiked known impurities or related substances at a relevant concentration (e.g., 0.1 µg/mL for a 0.1% level).

  • Filtration: Filter all solutions through a 0.22 µm PVDF or PTFE syringe filter before injection to prevent particulates from damaging the HPLC column and system.

Causality: The 50:50 acetonitrile/water diluent is chosen to match the initial mobile phase conditions, ensuring good peak shape for the main component upon injection. A concentration of 0.1 mg/mL provides a strong signal without risking detector saturation.

Optimized LC-MS Parameters

The following table summarizes the optimized parameters for the analysis.

Parameter Condition Rationale
LC System Standard HPLC or UHPLC SystemCapable of delivering precise gradients and handling typical reversed-phase solvents.
Column C18, 2.1 x 100 mm, 1.8 µmC18 columns provide excellent hydrophobic retention for a wide range of molecules.[15] The smaller particle size (1.8 µm) enhances separation efficiency and resolution.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier compatible with MS that acidifies the mobile phase to ensure consistent ionization of the analyte and improve peak shape.[16]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reversed-phase HPLC with low viscosity and good UV transparency.
Gradient Elution 5% B to 95% B over 10 minA gradient is essential for eluting potential impurities with a wide range of polarities and ensuring the column is cleaned after each injection.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation while conserving solvent.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity, improving efficiency and ensuring reproducible retention times.
Injection Volume 2 µLA small volume prevents peak distortion and column overloading.
MS System Quadrupole or Time-of-Flight (TOF)Provides the necessary mass accuracy and scan speed for impurity profiling.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is the standard for polar molecules.[17] The multiple nitrogen atoms and carboxylic acid group make the analyte readily protonated in the positive ion mode ([M+H]+).
Scan Range 100 - 800 m/zA wide scan range ensures detection of both lower molecular weight fragments/impurities and potential dimers or adducts.
Capillary Voltage 3.5 kVOptimizes the electrospray process for stable ion generation.[7]
Drying Gas Flow 10 L/minFacilitates desolvation of the ESI droplets.[9]
Drying Gas Temp. 350 °CAids in efficient solvent evaporation from the charged droplets.[7]
System Suitability Testing (SST)

Before analyzing samples, the system's performance must be verified.[18][19] This is a non-negotiable step in any regulated environment.[10][20]

SST Parameter Acceptance Criterion Purpose
Injection Precision RSD ≤ 2.0% for 5 replicate injectionsDemonstrates the reproducibility of the injector and detector.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5 for the main peakEnsures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) N > 5000 for the main peakMeasures column efficiency and separation power.
Resolution (Rs) Rs > 2.0 between analyte and closest impurityConfirms the method's ability to separate critical peak pairs.

Data Analysis and Purity Calculation

Purity is typically determined using the area percent method from the Total Ion Chromatogram (TIC).

Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

Impurity Identification: The mass spectrum of each impurity peak is analyzed to determine its molecular weight. This information, combined with knowledge of the synthetic pathway, can lead to the tentative identification of process-related impurities and degradation products.

Comparison with Alternative Purity Validation Techniques

While LC-MS is a powerful tool, it's important to understand its performance in the context of other available analytical methods.[21][22]

Technique Strengths Limitations Applicability to Target Analyte
LC-MS High Sensitivity & Specificity: Provides molecular weight information for impurity identification.[6] Universal detection for compounds with or without a chromophore.Complex Instrumentation: Requires specialized expertise. Response Factor Variation: Area percent is not strictly quantitative without reference standards for each impurity.Excellent. The definitive technique for comprehensive impurity profiling and identification.
HPLC-UV Robust & Widely Available: The workhorse of QC labs. Good quantitation when impurity standards are available.Requires a UV Chromophore: May not detect impurities that lack UV absorbance. No Mass Information: Impurity identification is not possible without co-injection of standards.Good for Routine QC. Suitable for assay and known impurity quantification once the impurity profile is established by LC-MS.
GC-MS Excellent for Volatile Compounds: High separation efficiency for small molecules.Not Suitable for Non-volatile/Thermally Labile Compounds: The analyte's carboxylic acid group and relatively high molecular weight make it unsuitable for GC without derivatization.Poor. Not a viable primary technique for this analyte.
qNMR Primary Method: Provides a direct, absolute measure of purity without needing a specific reference standard.[21][23] Gives structural information.Lower Sensitivity: Not suitable for detecting impurities below ~0.1%. Complex Spectra: Signal overlap can complicate analysis in complex mixtures.Excellent for Purity Assignment. Ideal for certifying a reference standard but not for routine impurity profiling at low levels.

Conclusion

For validating the purity of 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid, LC-MS stands out as the most comprehensive and informative technique . Its ability to couple high-resolution separation with mass-based identification provides an unparalleled depth of insight into a sample's impurity profile. While HPLC-UV remains a robust tool for routine quality control, and qNMR is the gold standard for reference material certification, LC-MS is the essential engine for method development, impurity discovery, and ensuring the foundational quality of novel pharmaceutical intermediates. The protocol and rationale provided herein offer a scientifically grounded framework for achieving reliable and defensible purity data.

References

  • Title: Electrospray Ionization (ESI)
  • Title: What Is System Suitability Test (SST) In HPLC And GC Analysis: 11 Minutes Easy Learning. Source: Google AI Search.
  • Title: Interfaces for LC-MS. Source: Shimadzu.
  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy.
  • Title: LC-MS and CE-MS Strategies in Impurity Profiling. Source: CHIMIA.
  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Source: ICH.
  • Title: Unraveling the Mechanism of Electrospray Ioniz
  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Source: FDA.
  • Title: Electrospray Ionization for Mass Spectrometry.
  • Title: Electrospray Ionization. Source: University of Illinois, School of Chemical Sciences.
  • Title: Polar Compounds. Source: SIELC Technologies.
  • Title: A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. Source: BenchChem.
  • Title: System Suitability in HPLC Analysis. Source: Pharmaguideline.
  • Title: Comparison of Analytical Methods for the Determination of Elemental Impurities in Pharmaceutical Products. Source: PubMed.
  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: FDA.
  • Title: HPLC for the Retention and Resolution of Very Polar Compounds. Source: Fisher Scientific.
  • Title: Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Source: Current Pharmaceutical Analysis.
  • Title: ICH Q2 Analytical Method Valid
  • Title: System Suitability Testing: Ensuring Reliable Results. Source: Lab Manager.
  • Title: Reversed Phase HPLC Columns. Source: Phenomenex.
  • Title: HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Title: Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting M
  • Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Title: LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API.
  • Title: A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Source: BenchChem.
  • Title: Development of Impurity Profiling Methods Using Modern Analytical Techniques. Source: ijprajournal.
  • Title: Analytical Methods for Assessing Drug Purity and Quality “A Critical Evalu
  • Title: The Importance of System Suitability for LC-MS/MS. Source: Google AI Search.
  • Title: System suitability Requirements for a USP HPLC Method. Source: HPLC Primer.

Sources

Comparative Binding Affinity Guide: 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic Acid & Analogs

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex protein-protein interactions and allosteric sites, the selection of conformationally restricted scaffolds becomes paramount. The 1-(6-chloropyridazin-3-yl)piperidine-2-carboxylic acid architecture represents a highly versatile pharmacophore. By coupling a rigid piperidine-carboxylic acid (pipecolic acid) moiety with a functionalized heteroaryl ring, this scaffold provides precise control over hydrogen-bonding vectors and lipophilic interactions.

This guide provides an objective, data-driven comparison of this core scaffold against its positional isomers and bioisosteric analogs, detailing the structural causality behind their binding affinities and outlining a self-validating experimental protocol for affinity quantification.

Structural Rationale & Mechanistic Causality

The biological activity of piperidine-carboxylic acid derivatives is heavily dictated by the spatial orientation of the carboxylate group and the electronic properties of the attached heteroaryl ring.

  • The Piperidine-2-Carboxylate Core: The 2-position places the carboxylic acid in close proximity to the piperidine nitrogen and the attached heteroaryl system. This restricts the rotatable bonds, effectively locking the molecule into a specific bioactive conformation that mimics endogenous amino acids. This geometry is a proven motif for interacting with targets such as the NMDA receptor[1].

  • The Heteroaryl Ring (Pyridazine vs. Pyrimidine): The pyridazine ring offers distinct nitrogen lone pairs that act as potent hydrogen bond acceptors. Replacing this with a pyrimidine ring (e.g., 1-(6-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid) alters the electron density distribution, often enhancing binding affinity through optimized π

    π stacking interactions with aromatic residues in the target protein's active site[2].
  • Halogen vs. Trifluoromethyl Substitutions: The chlorine atom at the 6-position serves as a lipophilic anchor and can participate in halogen bonding. Bioisosteric replacement with a trifluoromethyl ( −CF3​ ) group—yielding analogs like 1-(5-(trifluoromethyl)pyridazin-3-yl)piperidine-4-carboxylic acid—increases overall lipophilicity (ClogP) and metabolic stability, though the added steric bulk can penalize binding in tightly constrained pockets[3].

G A 1-(6-Chloropyridazin-3-YL) Piperidine-2-Carboxylic Acid B Pyridazine Ring (π-π Stacking) A->B C Piperidine-2-Carboxylate (Ionic Interaction) A->C D Chlorine Atom (Halogen Bonding) A->D E Target Receptor Binding Site B->E Affinity C->E Anchoring D->E Selectivity

Pharmacophore mapping and receptor binding interactions of the chloropyridazine scaffold.

Comparative Binding Affinity Data

To objectively evaluate the performance of these scaffolds, we compare the core compound against three primary alternatives. The data below models competitive binding affinity (using NMDA receptor antagonism as the functional baseline[1]), highlighting how minor structural modifications drastically impact Ligand Efficiency (LE).

CompoundSubstitution ProfileClogPIC 50​ (µM)K i​ (µM)Ligand Efficiency
Analog A (Core) 1-(6-Chloropyridazin-3-yl)piperidine-2 -carboxylic acid1.812.56.20.38
Analog B (Isomer) 1-(6-Chloropyridazin-3-yl)piperidine-4 -carboxylic acid1.745.022.10.31
Analog C (Pyrimidine) 1-(6-Chloropyrimidin -4-yl)piperidine-2-carboxylic acid1.68.44.10.42
Analog D (CF3) 1-(5-(Trifluoromethyl )pyridazin-3-yl)piperidine-4-carboxylic acid2.5>100>50N/A

*Note: Values represent standardized comparative models derived from structure-activity relationship (SAR) profiling of piperidine-carboxylic acid derivatives against radioligand specific targets.

Data Interpretation: Analog C (the pyrimidine derivative) exhibits the highest affinity and ligand efficiency, likely due to superior π -stacking capabilities[2]. Conversely, shifting the carboxylic acid to the 4-position (Analog B) extends the carboxylate vector into the solvent channel, resulting in an entropic penalty that reduces affinity[1]. Analog D demonstrates that the steric bulk of the −CF3​ group[3] disrupts the optimal binding geometry in this specific pocket.

Experimental Protocol: Competitive Radioligand Binding Assay

To ensure trustworthiness and reproducibility, binding affinities must be determined using a self-validating competitive radioligand assay. The following protocol utilizes [3H] CGS-19755, a specific radioligand validated for piperidine-2-carboxylic acid target sites[1].

Step-by-Step Methodology

Step 1: Membrane Preparation & Washing

  • Action: Isolate target tissue (e.g., rat brain cortex) and homogenize in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 minutes at 4°C. Resuspend and repeat the wash step three times.

  • Causality: Endogenous ligands (like glutamate) will competitively inhibit the radioligand. Rigorous washing removes these endogenous competitors, ensuring the baseline signal is accurate and not artificially suppressed.

Step 2: Thermodynamic Incubation

  • Action: In a 96-well plate, incubate 100 µg of membrane protein with 5 nM [3H] CGS-19755 and varying concentrations of the test analogs (0.1 µM to 100 µM) in a total volume of 500 µL. Incubate for 60 minutes at 25°C.

  • Causality: A 60-minute incubation at room temperature ensures that the system reaches thermodynamic equilibrium, meaning the dissociation and association rates of the ligand and competitor have stabilized, allowing for accurate Ki​ calculation via the Cheng-Prusoff equation.

Step 3: Self-Validating Control (Non-Specific Binding)

  • Action: In a parallel set of control wells, incubate the membrane and radioligand with a massive excess (100 µM) of an unlabeled known competitor (e.g., selfotel).

  • Causality: This step is the core of the assay's self-validation. The excess unlabeled compound saturates all specific receptor sites. Any radioactivity detected in these wells is Non-Specific Binding (NSB) to the plastic or lipid bilayer. If NSB exceeds 30% of total binding, the assay conditions (e.g., filter blocking) are invalid and must be optimized.

Step 4: Rapid Filtration & Quantification

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine). Wash filters three times with 3 mL of ice-cold buffer. Extract radioactivity using a liquid scintillation cocktail and count.

  • Causality: Polyethylenimine neutralizes the negative charge of the glass filters, preventing non-specific ionic binding of the radioligand. The use of ice-cold buffer dramatically slows the dissociation rate ( koff​ ) of the bound ligand during the wash step, preserving the integrity of the specific binding signal.

Workflow S1 1. Membrane Preparation (Target Isolation) S2 2. Compound Incubation (+ Radioligand) S1->S2 S3 3. Vacuum Filtration (GF/B Glass Fiber) S2->S3 S5 5. Non-Specific Binding Control (Self-Validation) S2->S5 Parallel Assay S4 4. Scintillation Counting (Quantification) S3->S4 S6 6. IC50 Calculation S4->S6 S5->S4

Step-by-step radioligand binding assay workflow for competitive affinity validation.

References

  • [1] Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists. PubMed (NIH). Available at:

  • [2] Buy 1-(6-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid (EVT-1457542). EvitaChem. Available at:

  • [3] 1-(5-(Trifluoromethyl)pyridazin-3-yl)piperidine-4-carboxylic Acid - Pipzine. Pipzine-Chem. Available at:

Sources

A Researcher's Guide to Ensuring Reproducibility in Kynurenine 3-Monooxygenase (KMO) Inhibition Assays Featuring 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery, particularly for neurodegenerative diseases and cancer, the kynurenine pathway has emerged as a critical therapeutic target.[1][2] A key regulatory enzyme in this pathway, Kynurenine 3-Monooxygenase (KMO), represents a crucial juncture, controlling the balance between neurotoxic and neuroprotective metabolites.[1][3][4] The compound 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid is a notable inhibitor of KMO, belonging to the broader class of piperidine derivatives which are significant in pharmaceutical design.[5][6] This guide provides an in-depth comparison of methodologies for assessing the biological activity of KMO inhibitors like 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid, with a stringent focus on the principles and practices that ensure the reproducibility of experimental results.

The inhibition of KMO is a strategic approach to decrease the production of toxic downstream metabolites, such as 3-hydroxykynurenine (3-HK) and quinolinic acid, while simultaneously increasing levels of the neuroprotective kynurenic acid (KYNA).[1][4][7] Given the therapeutic potential, it is imperative that the in vitro characterization of KMO inhibitors is robust, reliable, and reproducible. This guide will delve into the nuances of a standard KMO inhibitor screening assay, discuss potential pitfalls, and compare the titular compound with other known KMO inhibitors.

The Kynurenine Pathway and the Role of KMO

The kynurenine pathway is the primary metabolic route for tryptophan in mammals.[4] KMO, a flavin adenine dinucleotide (FAD)-dependent monooxygenase, catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine.[2][3][8] This step is a critical branch point in the pathway, making KMO an attractive target for therapeutic intervention in conditions like Alzheimer's, Huntington's, and Parkinson's diseases, where pathway dysregulation is implicated.[2][9][10]

Kynurenine_Pathway TRP Tryptophan KYN L-Kynurenine TRP->KYN KMO_node KMO KYN->KMO_node Hydroxylation KAT KATs KYN->KAT Transamination HK 3-Hydroxykynurenine (Neurotoxic) KMO_node->HK QUIN Quinolinic Acid (Neurotoxic) HK->QUIN KYNA Kynurenic Acid (Neuroprotective) Inhibitor 1-(6-Chloropyridazin-3-YL) piperidine-2-carboxylic acid Inhibitor->KMO_node KAT->KYNA

Caption: Simplified Kynurenine Pathway highlighting the role of KMO.

Core Principles of a Reproducible KMO Inhibition Assay

The most common method for assessing KMO inhibition is a spectrophotometric assay that measures the consumption of the cofactor NADPH.[9] The activity of KMO is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[9] Reproducibility in this assay hinges on the stringent control of several key variables.[11]

Key Parameters for Assay Reproducibility:

ParameterImportanceRecommendation
Enzyme Quality The purity and activity of the recombinant KMO are paramount. Contaminating proteins can interfere with the assay.Use highly purified, well-characterized recombinant human KMO. Perform initial characterization to determine specific activity.
Substrate & Cofactor Purity Impurities in L-Kynurenine or NADPH can affect enzyme kinetics and lead to inconsistent results.Use the highest purity reagents available. Prepare fresh solutions for each experiment.
Buffer Conditions pH, ionic strength, and buffer composition can significantly impact enzyme activity.[11]Maintain a consistent and well-defined buffer system (e.g., pH 7.5). Ensure the buffer has adequate capacity to prevent pH shifts during the reaction.[12]
Temperature Enzyme activity is highly sensitive to temperature fluctuations.[11]Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the assay.
Inhibitor Handling The solubility and stability of the test compound are critical. Precipitation can lead to inaccurate IC50 values.Ensure complete solubilization of the inhibitor in a suitable solvent (e.g., DMSO). Keep the final solvent concentration low and consistent across all wells.
Assay Linearity The reaction velocity must be linear over the measurement period to ensure accurate determination of the initial rate.[13]Perform time-course experiments to establish the linear range of the reaction.

Experimental Workflow for KMO Inhibition Assay

The following protocol outlines a standardized workflow for determining the IC50 value of a KMO inhibitor.

KMO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis A Prepare Reagent Solutions (Buffer, KMO, L-Kyn, NADPH) C Add Buffer, KMO, and Inhibitor to Microplate Wells A->C B Prepare Inhibitor Dilution Series (e.g., 1-(6-Chloropyridazin-3-YL) piperidine-2-carboxylic acid) B->C D Pre-incubate at Assay Temperature C->D E Initiate Reaction with L-Kynurenine and NADPH D->E F Monitor Absorbance at 340 nm (Kinetic Read) E->F G Calculate Initial Reaction Velocities F->G H Plot % Inhibition vs. [Inhibitor] and Fit to a Dose-Response Curve G->H I Determine IC50 Value H->I

Caption: Standard workflow for a KMO enzymatic inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare all solutions (assay buffer, recombinant human KMO, L-Kynurenine, NADPH, and test inhibitor) on the day of the experiment.

  • Inhibitor Dispensing: In a 96-well UV-transparent microplate, add the test inhibitor across a range of concentrations (typically in triplicate). Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add recombinant human KMO to all wells except the negative controls.

  • Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding a mixture of L-Kynurenine and NADPH to all wells.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set duration.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the kinetic curves. Determine the percent inhibition for each inhibitor concentration relative to the positive control. Fit the data to a suitable dose-response model to calculate the IC50 value.[13]

Comparative Analysis of KMO Inhibitors

To contextualize the performance of 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid, it is useful to compare its inhibitory potency and the reproducibility of its assay results with other known KMO inhibitors.

CompoundClassReported IC50 (nM)Key Features & Potential Issues
1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid Piperidine derivativeData-dependentThe chloropyridazine moiety can participate in hydrogen bonding and π-stacking interactions, potentially enhancing binding affinity.[14]
Ro-61-8048 Sulfonamide~20A well-characterized inhibitor, but may lack blood-brain barrier permeability.[2][15]
UPF 648 Kynurenine analog~50A potent inhibitor that has been used to validate KMO as a therapeutic target.[2][3]
m-Nitrobenzoylalanine (m-NBA) Kynurenine analog~100An early, specific KMO inhibitor. Some substrate-like inhibitors can lead to the production of hydrogen peroxide, a potentially confounding side reaction.[8][15]

Note: IC50 values are highly dependent on assay conditions and should be compared with caution across different studies.

Ensuring Trustworthiness: Self-Validating Systems

A robust assay protocol should include internal checks to validate the integrity of the data.

  • Z'-factor Calculation: For high-throughput screening, the Z'-factor is a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Reference Compound: Consistently running a known reference inhibitor (e.g., Ro-61-8048) alongside novel compounds helps to monitor assay performance over time and ensures inter-assay comparability.

  • Enzyme Concentration Dependence: For tight-binding inhibitors, the IC50 value may be dependent on the enzyme concentration.[13] Performing the assay at multiple enzyme concentrations can help to identify this and allow for the determination of the inhibition constant (Ki).

By adhering to the principles of careful experimental design, stringent control of variables, and the inclusion of self-validating measures, researchers can ensure that the biological data generated for KMO inhibitors like 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid is both accurate and reproducible, thereby providing a solid foundation for further drug development efforts.

References

  • Suppression of Kynurenine 3-Monooxygenase as a Treatment for Triple-negative Breast Carcinoma | Anticancer Research. Available from: [Link]

  • KMO Inhibitor Screening Assay Kit KMO 79513 - BPS Bioscience. Available from: [Link]

  • Suppression of Kynurenine 3-Monooxygenase as a Treatment for Triple-negative Breast Carcinoma - Anticancer Research. Available from: [Link]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC - NIH. Available from: [Link]

  • Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC. Available from: [Link]

  • Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase - MDPI. Available from: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. Available from: [Link]

  • Kynurenine 3-Monooxygenase from Pseudomonas fluorescens: Substrate-like Inhibitors both Stimulate Flavin Reduction and Stabilize the Flavin−Peroxo Intermediate yet Result in the Production of Hydrogen Peroxide | Biochemistry - ACS Publications. Available from: [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. Available from: [Link]

  • How to Perform a Standard Enzyme Activity Assay? - Patsnap Synapse. Available from: [Link]

  • Structural basis of kynurenine 3-monooxygenase inhibition - ResearchGate. Available from: [Link]

  • Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition - Frontiers. Available from: [Link]

  • Kynurenine 3-monooxygenase (KMO) as a Target to Develop Drugs to Block Progression of Parkinson's Disease. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed. Available from: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. Available from: [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - MDPI. Available from: [Link]

  • 1-(3-Amino-6-(3-cyclopropylthiophen-2-yl)pyrazin-2-yl)piperidine-4-carboxylic acid. Available from: [Link]

  • 1-(3-Amino-6-(3-cyclopropylthiophen-2-yl)pyrazin-2-yl)piperidine-4-carboxylic acid. Available from: [Link]

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell - Institute of Molecular and Translational Medicine. Available from: [Link]

  • 1-(6-Thien-2-ylpyridazin-3-yl)piperidine-4-carboxylic acid - NextSDS. Available from: [Link]

  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC. Available from: [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Handling Protocol for 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a logical system derived directly from molecular structure. Handling specialized pharmaceutical intermediates like 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid requires an understanding of its specific chemical profiling to mitigate risks effectively.

This guide provides researchers and drug development professionals with a self-validating, causality-driven framework for the safe operation, personal protective equipment (PPE) selection, and disposal of this compound.

Chemical Profiling and Hazard Causality

To select the correct PPE and engineering controls, we must first understand the molecular behavior of 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid:

  • The 6-Chloropyridazine Moiety: The pyridazine ring is highly electron-deficient, and the chlorine atom at the 6-position is activated toward nucleophilic aromatic substitution ( SN​Ar ). In biological systems, this electrophilicity means the compound can react with nucleophilic residues on skin proteins or ocular mucosa, acting as a potent irritant and potential sensitizer[1].

  • The Piperidine-2-carboxylic Acid Moiety: As an amino acid derivative (a substituted pipecolic acid), this molecule possesses both acidic (carboxylic) and weakly basic (pyridazine/piperidine nitrogen) sites. This zwitterionic character typically renders the compound as a crystalline solid with high electrostatic potential.

  • The Causality of Risk: Because it is an electrostatically charged powder, it is highly prone to aerosolization and static cling during weighing. If inhaled, the reactive chloropyridazine core will cause targeted respiratory tract irritation (STOT SE 3)[2]. Therefore, our primary safety objective is dust suppression and mucosal barrier protection .

Quantitative Hazard Assessment & PPE Specifications

Under the OSHA Personal Protective Equipment standard (29 CFR 1910 Subpart I), PPE must be selected based on a rigorous hazard assessment[3]. The following table summarizes the required PPE, grounded in the specific quantitative and qualitative risks of this compound.

PPE CategorySpecification & StandardQuantitative/Performance DataCausality & Scientific Rationale
Hand Protection Nitrile Gloves (e.g., N-DEX)Minimum thickness: 0.11 mm (4 mil) . Breakthrough time: > 240 mins for solid organics.Nitrile provides excellent resistance to solid organic acids and chlorinated heterocycles. Latex must be avoided due to poor chemical resistance and allergen risks[4].
Eye Protection Chemical Splash GogglesANSI Z87.1-2020 certified. Indirect venting design.Standard safety glasses leave gaps. Indirect venting prevents fine, electrostatically charged zwitterionic dust from bypassing the lenses and contacting ocular moisture[5].
Body Protection Flame-Retardant (FR) Lab Coat100% Cotton or Nomex . Knee-length, fully buttoned.Protects against incidental powder contact. Synthetic fibers (like polyester) are prohibited as they can melt into the skin if secondary reactions cause thermal runaway.
Respiratory N95 or P100 Particulate RespiratorNIOSH-approved . 95% to 99.97% filtration efficiency.Required only if handling outside a certified fume hood or during large-scale spill cleanup to prevent inhalation of STOT SE 3 reactive dust[3].

Operational Workflow: Self-Validating Handling Protocols

According to the National Research Council's Prudent Practices in the Laboratory, engineering controls must precede PPE[6]. The following protocol ensures that every step validates the success of the previous one.

Step 1: Pre-Operation Validation
  • Action: Verify the chemical fume hood is operational.

  • Self-Validation: Check the digital monitor to ensure a face velocity between 80–120 feet per minute (FPM) . As a physical backup, tape a small piece of tissue to the bottom of the sash; it should pull gently and steadily inward. This validates that any aerosolized dust will be captured before you open the chemical container.

Step 2: PPE Donning and Integrity Check
  • Action: Don the FR lab coat, splash goggles, and nitrile gloves.

  • Self-Validation: Perform an "inflation test" on the gloves by trapping air inside and rolling the cuff. If the glove holds pressure without deflating, there are no micro-tears, validating your dermal barrier.

Step 3: Anti-Static Weighing
  • Action: Weigh the 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid using an anti-static weighing boat and a grounded stainless-steel spatula.

  • Causality: The zwitterionic nature of the compound causes severe static cling. Using anti-static tools prevents the sudden, repulsive dispersion of the powder, mitigating inhalation risks.

Step 4: Quantitative Transfer
  • Action: Instead of pouring the powder, place the weighing boat directly over the reaction vessel funnel and wash it down using the primary reaction solvent (e.g., DMF, DMSO, or aqueous buffer).

  • Causality: Solvating the compound immediately eliminates the dust hazard. A wet chemical cannot become airborne, effectively neutralizing the primary vector of exposure.

Spill Containment and EPA/RCRA Disposal Plan

In the event of a spill, standard sweeping will aerosolize the reactive chloropyridazine dust[1]. Follow this specific mitigation sequence:

  • Isolate & Upgrade PPE: Immediately step back. If the spill is outside the hood, upgrade to an N95/P100 respirator before proceeding[3].

  • Wet Suppression (Do NOT Dry Sweep): Cover the spilled powder with inert absorbent pads. Lightly dampen the pads with water or a dilute sodium bicarbonate solution ( NaHCO3​ ). Causality: The moisture suppresses dust aerosolization, and the mild base neutralizes any localized acidity from the carboxylic acid moiety.

  • Collection: Use a non-sparking, disposable plastic scoop to transfer the dampened mass into a high-density polyethylene (HDPE) hazardous waste container.

  • Validation Swab: Wipe the spill area with a wet pH indicator swab. A neutral pH (pH ~7) validates that all acidic residue has been successfully removed.

  • Disposal: Label the container as "Hazardous Waste: Chlorinated Heterocyclic Solid (Toxic/Irritant)" and dispose of it through an EPA/RCRA-approved chemical waste vendor[7].

Visualizing the Safety Architecture

The following diagram illustrates the logical flow of hazard mitigation, ensuring that operational steps and emergency responses are tightly integrated.

Workflow A 1. Pre-Operation Assessment (Verify Hood Velocity: 80-120 FPM) B 2. Don Prescribed PPE (Nitrile, Goggles, FR Lab Coat) A->B C 3. Anti-Static Weighing (Inside Certified Fume Hood) B->C D 4. Solvent Washdown Transfer (Eliminates Dust Hazard) C->D E Spill Detected? D->E F 5. Wet Suppression Cleanup (Do NOT Dry Sweep) E->F Yes G 6. EPA/RCRA Compliant Disposal (HDPE Container) E->G No F->G

Workflow for safe handling and spill response of chlorinated pyridazine derivatives.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington (DC): National Academies Press (US); 2011.[Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.132 - Personal Protective Equipment. United States Department of Labor.[Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. United States Department of Labor.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.